2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine
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Overview
Description
2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine involves several steps. One common synthetic route includes the reaction of 5-chloropyrimidine with N,N-dimethylcyclopentan-1-amine in the presence of a suitable base and solvent. The reaction conditions typically involve moderate temperatures and extended reaction times to ensure complete conversion .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidine derivatives .
Scientific Research Applications
2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine can be compared with other pyrimidine derivatives such as:
5-chloropyrimidine: A simpler compound with similar chemical properties but less complex biological activities.
N,N-dimethylcyclopentan-1-amine: A related compound with different substituents, leading to variations in its chemical reactivity and biological effects.
Properties
IUPAC Name |
2-(5-chloropyrimidin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15(2)9-4-3-5-10(9)16-11-13-6-8(12)7-14-11/h6-7,9-10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNGKFFZGRDFGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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